molecular formula C7H11BrCl2N2O B15072951 4-Bromo-5-methoxybenzene-1,2-diamine dihydrochloride CAS No. 216752-62-4

4-Bromo-5-methoxybenzene-1,2-diamine dihydrochloride

Cat. No.: B15072951
CAS No.: 216752-62-4
M. Wt: 289.98 g/mol
InChI Key: IMUYKRPMHLQLRO-UHFFFAOYSA-N
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Description

4-Bromo-5-methoxybenzene-1,2-diamine dihydrochloride is a chemical compound with the molecular formula C7H11BrCl2N2O and a molecular weight of 289.99 g/mol . This compound is characterized by the presence of a bromine atom, a methoxy group, and two amine groups on a benzene ring, along with two hydrochloride ions. It is primarily used in research and development due to its unique chemical properties.

Preparation Methods

The synthesis of 4-Bromo-5-methoxybenzene-1,2-diamine dihydrochloride involves several steps. One common method includes the bromination of 5-methoxybenzene-1,2-diamine followed by the addition of hydrochloric acid to form the dihydrochloride salt . The reaction conditions typically involve controlled temperatures and the use of solvents such as methanol or ethanol to facilitate the reaction.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity. Bulk manufacturing often involves the use of automated reactors and stringent quality control measures to ensure consistency and high purity of the final product .

Chemical Reactions Analysis

4-Bromo-5-methoxybenzene-1,2-diamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amine groups.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Bromo-5-methoxybenzene-1,2-diamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is utilized in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Research into potential pharmaceutical applications includes its use in the development of new drugs and therapeutic agents.

    Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-5-methoxybenzene-1,2-diamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

4-Bromo-5-methoxybenzene-1,2-diamine dihydrochloride can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the dihydrochloride salt, which can influence its chemical behavior and applications.

Properties

CAS No.

216752-62-4

Molecular Formula

C7H11BrCl2N2O

Molecular Weight

289.98 g/mol

IUPAC Name

4-bromo-5-methoxybenzene-1,2-diamine;dihydrochloride

InChI

InChI=1S/C7H9BrN2O.2ClH/c1-11-7-3-6(10)5(9)2-4(7)8;;/h2-3H,9-10H2,1H3;2*1H

InChI Key

IMUYKRPMHLQLRO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)N)N)Br.Cl.Cl

Origin of Product

United States

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